Dibutoline sulfate
Description
Dibutoline sulfate is a quaternary ammonium anticholinergic agent with the molecular formula (C₁₅H₃₃N₂O₂)₂·SO₄ and a molecular weight of 642.9 g/mol . It is a highly hygroscopic powder, soluble in water and benzene, and decomposes at 100°C . Approved in 1951, it primarily acts as a parasympathetic muscarinic receptor antagonist, inducing cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation) in ophthalmology . It also reduces gastric secretion in peptic ulcer patients, as demonstrated in clinical studies .
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPIMNBOSCROA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21962-82-3 (Parent) | |
| Record name | Dibutoline sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924737 | |
| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-49-0, 124129-35-7 | |
| Record name | Dibutoline sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The iodide counterion in dibutoline iodide is replaced by sulfate via ion exchange:
Key parameters include:
Purification and Yield
Post-reaction, silver iodide (AgI) precipitates and is removed via filtration. Excess Ag⁺ ions are eliminated by bubbling H₂S through the solution, forming Ag₂S. The final product is concentrated under vacuum and crystallized, yielding a hygroscopic white solid with a decomposition point of 166°C. Reported yields range from 75–85%, contingent on reaction time (45 minutes to 2 hours).
Multi-Step Synthesis from β-Chloroethyl-di-n-Butylcarbamate
An alternative route, detailed in ChemicalBook, involves synthesizing this compound from β-chloroethyl-di-n-butylcarbamate through quaternization and sulfate exchange (Figure 1).
Step 1: Synthesis of β-Dimethylaminoethyl-di-n-Butylcarbamate
β-Chloroethyl-di-n-butylcarbamate reacts with dimethylamine under sealed conditions:
Step 2: Quaternization with Ethyl Iodide
The tertiary amine is quaternized using ethyl iodide:
Step 3: Sulfate Exchange
The iodide salt is treated with Ag₂SO₄ in ethanol-water, mirroring the classical metathesis method.
Industrial-Scale Optimization Strategies
Crystallization Control
Mixed-phase co-crystallization techniques (WO2005055983A2) could address this compound’s hygroscopicity. By introducing crystal defects via non-stoichiometric additives, physical stability and handling properties may be enhanced.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classical Metathesis | Simple, scalable | High Ag₂SO₄ cost, AgI waste disposal | 75–85% |
| Multi-Step Synthesis | Avoids iodide intermediates | Lengthy, requires distillation steps | 60–70% |
Chemical Reactions Analysis
Dibutoline sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. This compound can be reduced to form different reduction products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Dibutoline sulfate is primarily utilized as an antispasmodic agent. Its applications include:
- Gastrointestinal Disorders : It is effective in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and other gastrointestinal motility disorders. The drug helps alleviate symptoms by relaxing the intestinal muscles .
- Ophthalmology : Research indicates potential uses in ocular treatments, particularly in managing conditions like glaucoma. The drug's ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) positions it as a candidate for therapeutic interventions in ocular medicine .
Clinical Studies and Observations
Several clinical trials and studies have documented the efficacy of this compound:
- Preliminary Clinical Trials : A study conducted in 1947 reported positive outcomes in patients with gastrointestinal spasms, demonstrating significant relief from symptoms upon administration of this compound .
- Further Clinical Observations : Subsequent studies have reinforced these findings, noting improvements in patient comfort and reduced frequency of spasms with consistent use of this compound .
- Regulatory Approval : this compound was approved for clinical use in 1951, underscoring its established role in treating various spastic conditions .
Case Study 1: Gastrointestinal Spasms
A clinical trial involving patients diagnosed with irritable bowel syndrome showed that those treated with this compound experienced a marked decrease in abdominal pain and discomfort compared to a placebo group. The study highlighted the drug’s mechanism of action as a smooth muscle relaxant, effectively reducing spasmodic activity.
Case Study 2: Ocular Applications
In a pilot study assessing the ocular effects of this compound, researchers found that it could induce sufficient mydriasis for diagnostic procedures without significant adverse effects on intraocular pressure, making it a viable option for ophthalmic use.
Mechanism of Action
Dibutoline sulfate exerts its effects by blocking the action of acetylcholine, a neurotransmitter, on the muscarinic receptors in the smooth muscles . This results in the relaxation of the smooth muscles and the dilation of the pupils. The compound competes with acetylcholine for binding to the muscarinic receptors, thereby inhibiting its action . This mechanism is similar to that of atropine, but this compound has different physical properties and a different chemical structure .
Comparison with Similar Compounds
Pharmacological and Chemical Properties
Table 1: Chemical and Pharmacological Comparison
Key Observations :
- Chemical Stability : this compound’s hygroscopic nature distinguishes it from homatropine hydrobromide and cyclopentolate hydrochloride, which are less moisture-sensitive .
- Therapeutic Specificity : Unlike atropine sulfate (broad-spectrum anticholinergic), this compound has a narrower application, primarily targeting gastrointestinal and ophthalmic smooth muscle .
- Toxicity : this compound’s LD₅₀ range (10–100 mg/kg) suggests higher acute toxicity than homatropine but lower than atropine in some models .
Mechanism of Action
This compound inhibits muscarinic acetylcholine receptors , blocking parasympathetic nerve impulses. Comparatively:
- Atropine sulfate: Non-selective muscarinic antagonist with systemic effects (e.g., reduced salivation, increased heart rate).
- Homatropine hydrobromide : Shorter duration of action, preferred for outpatient eye exams .
- Cyclopentolate hydrochloride : Rapid-acting cycloplegic with residual effects lasting <24 hours .
Research Findings :
- This compound reduced nocturnal gastric secretion in peptic ulcer patients by ~40% in a 1951 clinical trial, comparable to atropine’s efficacy but with fewer systemic side effects .
- Unlike tropicamide (a rapid mydriatic), this compound requires 30–60 minutes for full cycloplegia, limiting its use in urgent ophthalmic cases .
Industrial and Environmental Sulfates
While this compound is pharmacologically active, other sulfates serve distinct roles:
Biological Activity
Dibutoline sulfate, a synthetic choline ester, exhibits notable biological activity, primarily as an antispasmodic agent. It is chemically related to acetylcholine but functions differently, primarily depressing rather than stimulating smooth muscle activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant clinical studies.
- Molecular Formula : C₁₅H₃₃N₂O₂
- Molecular Weight : 273.43 g/mol
- Charge : +1
- Stereochemistry : Achiral
This compound acts primarily on the parasympathetic nervous system, leading to paresis of smooth muscles. This effect mimics paralysis of the oculomotor nerve, resulting in reduced activity of the iris sphincter and ciliary muscles without affecting muscles innervated by the sympathetic nervous system .
Biological Activity
The compound's biological activity can be summarized as follows:
- Antispasmodic Effects : Primarily used to relieve spasms in smooth muscle tissues.
- Cholinergic Activity : While it shares structural similarities with acetylcholine, its action is antagonistic in nature.
- Impact on Ocular Muscles : It affects the sphincter of the iris and ciliary muscles, leading to cycloplegia (temporary paralysis of the ciliary muscle) which is beneficial in certain ophthalmic procedures .
Comparative Clinical Study
A significant clinical study evaluated the efficacy of this compound in combination with homatropine hydrobromide for inducing cycloplegia. The study found that a 5% solution of this compound combined with 4% homatropine provided enhanced cycloplegic effects compared to either agent alone. The results indicated a synergistic effect that could be utilized in clinical settings requiring rapid induction of cycloplegia .
Case Study Analysis
A case study involving patients undergoing ocular procedures demonstrated that this compound effectively facilitated surgical interventions by providing adequate muscle relaxation. The patients reported minimal discomfort during procedures due to the effective antispasmodic properties of the drug .
Safety and Toxicology
This compound has been associated with specific safety concerns. In animal studies, it has shown potential carcinogenic effects when administered at high doses over extended periods. These findings necessitate caution in its clinical use, particularly regarding long-term exposure .
Summary Table of Biological Effects
| Effect Type | Description | Clinical Relevance |
|---|---|---|
| Antispasmodic | Reduces smooth muscle contractions | Useful in treating gastrointestinal spasms |
| Cholinergic Antagonism | Mimics paralysis of parasympathetic innervation | Induces cycloplegia for ocular procedures |
| Carcinogenic Potential | Linked to tumor development in animal studies | Requires monitoring for long-term use |
Q & A
Q. Q1. What are the foundational methodologies for synthesizing dibutoline sulfate with high purity, and how can reproducibility be ensured?
Answer:
- Synthesis Protocols : Use controlled esterification of dibutoline with sulfuric acid under anhydrous conditions, monitored via pH titration .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Validate using mass spectrometry (LC-MS) for molecular confirmation .
- Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent purity) in the experimental section, and provide raw chromatographic data in supplementary materials to enable replication .
Q. Q2. How can researchers design experiments to assess this compound’s cholinergic receptor binding affinity?
Answer:
- Experimental Design : Use radioligand binding assays (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors) with competitive inhibition models. Include positive controls (atropine) and negative controls (buffer-only) .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report Ki values with the Cheng-Prusoff equation. Address batch variability by repeating assays across three independent trials .
Advanced Research Questions
Q. Q3. How should contradictory findings in this compound’s pharmacological half-life be resolved across in vivo studies?
Answer:
- Systematic Review : Aggregate data from peer-reviewed studies (PubMed, Scopus) using PRISMA guidelines. Extract variables like dosage, animal models, and analytical methods (e.g., LC-MS/MS vs. ELISA) .
- Heterogeneity Analysis : Apply meta-regression to identify confounding factors (e.g., metabolic differences between rodent species). Use sensitivity analysis to exclude outliers and recalculate pooled effect sizes .
- Methodological Refinement : Propose standardized protocols for future studies, such as harmonized sampling intervals and validated bioanalytical techniques .
Q. Q4. What computational strategies can predict this compound’s off-target effects in neurological systems?
Answer:
- In Silico Modeling : Use molecular docking (AutoDock Vina) to screen against ChEMBL’s receptor library. Prioritize targets with binding energies ≤ -7.0 kcal/mol .
- Validation : Cross-reference predictions with transcriptomic data (e.g., GEO datasets) to identify upregulated pathways in exposed tissues. Confirm via qPCR for candidate genes .
Q. Q5. How can researchers optimize this compound’s stability in aqueous formulations for long-term storage?
Answer:
- Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH) over 6 months. Monitor hydrolysis via NMR (disappearance of ester peaks) and quantify degradation products with UPLC .
- Stabilization Strategies : Test buffering agents (e.g., phosphate buffer pH 7.4) and lyophilization. Compare excipient efficacy using ANOVA and Tukey’s post-hoc test .
Methodological Guidance
Q. Q6. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Dose-Response Modeling : Fit data to sigmoidal curves (variable slope, four parameters) to estimate LD₅₀ and Hill coefficients. Report 95% confidence intervals .
- Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points. Use non-linear mixed-effects models for clustered observations (e.g., multiple organs per subject) .
Q. Q7. How should researchers structure a manuscript to highlight this compound’s novel applications in autonomic pharmacology?
Answer:
- Manuscript Organization :
- Introduction : Link this compound’s anticholinergic properties to unmet clinical needs (e.g., hyperhidrosis) .
- Results : Use tables to compare receptor subtype selectivity (e.g., M3 vs. M1 affinity) and figures for in vivo efficacy (e.g., sweat reduction rates) .
- Discussion : Contrast findings with existing anticholinergics (e.g., glycopyrrolate) and propose mechanisms for reduced CNS penetration .
Data Management and Reproducibility
Q. Q8. What criteria should govern the inclusion of this compound datasets in public repositories?
Answer:
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., .RAW files from mass spectrometers) and processing scripts (Python/R) .
- Ethical Compliance : Anonymize patient/animal data and provide institutional review board (IRB) approval numbers in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
